molecular formula C11H19N3 B050355 (4-([2-(Dimethylamino)ethyl]amino)phenyl)methanamine CAS No. 951905-26-3

(4-([2-(Dimethylamino)ethyl]amino)phenyl)methanamine

Cat. No.: B050355
CAS No.: 951905-26-3
M. Wt: 193.29 g/mol
InChI Key: CKHNOFPVRNVWQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Ethanediamine, N2-[4-(aminomethyl)phenyl]-N1,N1-dimethyl- is an organic compound with a complex structure It is a derivative of ethylenediamine, where one of the nitrogen atoms is substituted with a 4-(aminomethyl)phenyl group and the other nitrogen atom is substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N2-[4-(aminomethyl)phenyl]-N1,N1-dimethyl- typically involves a multi-step process. One common method includes the reaction of 1,2-ethanediamine with 4-(aminomethyl)benzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often involve mild temperatures and neutral to slightly basic pH to ensure the stability of the intermediate and final products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N2-[4-(aminomethyl)phenyl]-N1,N1-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imines or amides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; basic or acidic conditions depending on the desired product.

Major Products Formed

    Oxidation: Imines, amides.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,2-Ethanediamine, N2-[4-(aminomethyl)phenyl]-N1,N1-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N2-[4-(aminomethyl)phenyl]-N1,N1-dimethyl- involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions or biological macromolecules, thereby influencing their function. The presence of amino groups allows it to form hydrogen bonds and electrostatic interactions, which can modulate the activity of enzymes, receptors, and other proteins.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediamine, N-(2-aminoethyl)-: A simpler derivative of ethylenediamine with two aminoethyl groups.

    1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-: Another derivative with two aminoethyl groups on each nitrogen atom.

    1,2-Diphenylethanediamine: A compound with two phenyl groups attached to the ethylenediamine backbone.

Uniqueness

1,2-Ethanediamine, N2-[4-(aminomethyl)phenyl]-N1,N1-dimethyl- is unique due to the presence of the 4-(aminomethyl)phenyl group and the N1,N1-dimethyl substitution These structural features confer specific chemical and biological properties, making it distinct from other ethylenediamine derivatives

Properties

CAS No.

951905-26-3

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

N-[4-(aminomethyl)phenyl]-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C11H19N3/c1-14(2)8-7-13-11-5-3-10(9-12)4-6-11/h3-6,13H,7-9,12H2,1-2H3

InChI Key

CKHNOFPVRNVWQF-UHFFFAOYSA-N

SMILES

CN(C)CCNC1=CC=C(C=C1)CN

Canonical SMILES

CN(C)CCNC1=CC=C(C=C1)CN

Synonyms

N2-[4-(Aminomethyl)phenyl]-N1,N1-dimethyl-1,2-ethanediamine

Origin of Product

United States

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